

Application Note: Stereoselective Synthesis Protocols for Octahydropyrano[4,3- b]morpholine

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Compound of Interest

Compound Name: Octahydropyrano[4,3-
b]morpholine

Cat. No.: B12341045

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Executive Summary

The **octahydropyrano[4,3-b]morpholine** scaffold represents a privileged bicyclic saturated heterocycle, increasingly valued in medicinal chemistry for its ability to reduce conformational entropy while maintaining physicochemical properties ideal for CNS penetration and metabolic stability. This fused system combines the lipophilicity of the pyran ring with the hydrogen-bonding capability of the morpholine nitrogen, serving as a bioisostere for decalin or quinolizidine systems in kinase inhibitors and GPCR ligands.^[1]

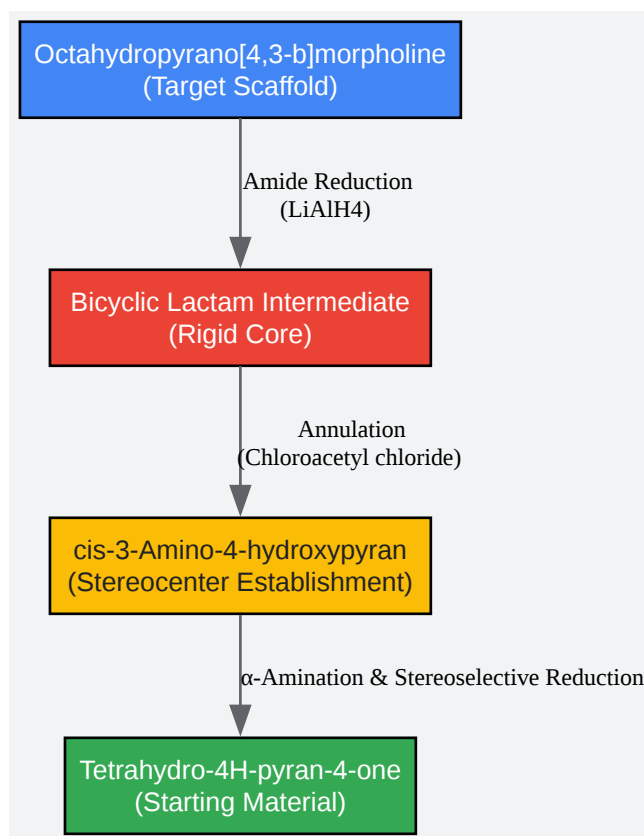
This Application Note details a robust, stereoselective protocol for synthesizing the **cis-fused octahydropyrano[4,3-b]morpholine**. The methodology prioritizes diastereomeric purity, utilizing a directed reductive amination followed by a regioselective annulation sequence.^[1]

Retrosynthetic Analysis & Strategy

To achieve the [4,3-b] fusion geometry, the synthetic strategy hinges on the orthogonal functionalization of the tetrahydro-4H-pyran-4-one core. The critical retrosynthetic

disconnection occurs at the morpholine lactam, tracing back to a stereodefined 3-amino-4-hydroxypyran intermediate.

Strategic Pathway (Graphviz)



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Figure 1: Retrosynthetic logic flow for the [4,3-b] fused system.

Detailed Experimental Protocols

Phase 1: Synthesis of cis-3-Amino-tetrahydro-2H-pyran-4-ol

Objective: Establish the relative cis-stereochemistry between the C3-amino and C4-hydroxyl groups. This is the "stereochemical lock" step.

Mechanism: The synthesis begins with the formation of an enamine or oxime from tetrahydro-4H-pyran-4-one, followed by reduction. However, to ensure cis-selectivity, we utilize a variation

of the Neber rearrangement or direct reductive amination using a bulky borohydride to direct hydride attack.

Protocol:

- Reagents: Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol), Hydroxylamine hydrochloride (7.6 g, 110 mmol), Sodium acetate (9.0 g, 110 mmol), Ethanol (100 mL).
- Oxime Formation: Combine reagents in ethanol. Reflux for 2 hours. Concentrate in vacuo to yield the oxime.[1]
- Tosylation: Suspend the oxime in pyridine/DCM. Add p-toluenesulfonyl chloride (1.1 equiv) at 0°C. Stir for 4 hours to form the O-tosyloxime.
- Neber Rearrangement (Alpha-Amination): Treat the tosyloxime with Potassium Ethoxide (KOEt) in ethanol at 0°C. This forms the alpha-amino ketone (isolated as the hydrochloride salt after acidic workup).[1]
- Stereoselective Reduction:
 - Dissolve the alpha-amino ketone HCl salt in dry MeOH.[1]
 - Cool to -78°C.[1]
 - Add L-Selectride (Lithium tri-sec-butylborohydride, 1.5 equiv) dropwise. Note: The bulky hydride attacks from the less hindered equatorial face, forcing the resulting hydroxyl group into an axial position relative to the amine, favoring the cis-isomer.
 - Quench with water/NaOH/H2O2.[1]
 - Purification: Flash chromatography (DCM/MeOH/NH4OH) to isolate cis-3-amino-tetrahydro-2H-pyran-4-ol.

Yield Target: 65-70% over 3 steps. Validation: 1H NMR should show a coupling constant (

) indicative of cis geometry (typically smaller

values ~2-5 Hz compared to trans).

Phase 2: Morpholine Annulation

Objective: Construct the morpholine ring via a regioselective acylation-alkylation sequence.[1]

Protocol:

- Acylation:
 - Dissolve cis-3-amino-tetrahydro-2H-pyran-4-ol (5.0 g, 42.7 mmol) in anhydrous THF (50 mL) and aq. Na₂CO₃ (saturated).[1]
 - Cool to 0°C.[1]
 - Add Chloroacetyl chloride (3.7 mL, 47 mmol) dropwise over 30 mins.
 - Mechanistic Insight: The amine is significantly more nucleophilic than the alcohol, resulting in exclusive N-acylation to form the amide intermediate.[1]
- Cyclization (Intramolecular Etherification):
 - Isolate the crude chloroacetamide.[1] Dissolve in dry THF (100 mL).
 - Add Potassium tert-butoxide (KOtBu, 2.5 equiv) or NaH (2.5 equiv) at 0°C, then warm to room temperature.
 - Stir for 12 hours. The alkoxide generated at C4 displaces the chloride, closing the ring to form the bicyclic lactam (hexahydropyrano[4,3-b][1,4]oxazin-3(4H)-one).
- Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]

Key Data Point:

Parameter	Specification
Reagent	Chloroacetyl Chloride
Base	KOtBu (Preferred over NaH for solubility)

| Temperature | 0°C

23°C | | Time | 12 Hours | | Intermediate | Bicyclic Lactam |

Phase 3: Lactam Reduction to Octahydropyrano[4,3-b]morpholine

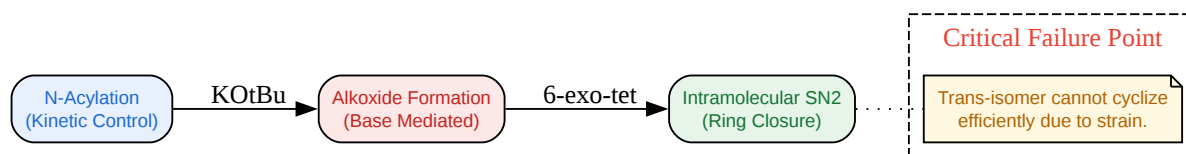
Objective: Reduce the carbonyl of the lactam to the methylene group to yield the final saturated amine.[1]

Protocol:

- Setup: Flame-dry a 250 mL round-bottom flask under Argon.
- Reaction:
 - Suspend the bicyclic lactam (3.0 g, 19 mmol) in anhydrous THF (60 mL).
 - Add LiAlH₄ (2.0 M in THF, 28.5 mL, 3.0 equiv) dropwise at 0°C. Caution: Gas evolution.
 - Heat to reflux (66°C) for 4 hours.
- Fieser Quench:
 - Cool to 0°C.[1]
 - Add water (2.1 mL), then 15% NaOH (2.1 mL), then water (6.3 mL).
 - Stir vigorously until a white granular precipitate forms.
- Isolation: Filter through a celite pad.[1] Dry the filtrate over Na₂SO₄ and concentrate.
- Final Purification: Kugelrohr distillation or amine-functionalized silica gel chromatography.[1]

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the critical cyclization event. Failure often occurs during the ring closure if the stereochemistry is trans, as the diaxial requirement for SN₂ displacement is not met.[1]



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Figure 2: Mechanistic flow of the annulation sequence.

Troubleshooting Table

Observation	Probable Cause	Corrective Action
Low Yield in Step 3.2	Incomplete cyclization due to water.	Ensure THF is distilled/dry.[1] Use fresh KOtBu.
No Product in Step 3.1	Over-reduction of oxime.[1]	Control temperature strictly at -78°C during L-Selectride addition.
Polymerization	Intermolecular reaction of chloroacetamide.[1]	Perform cyclization under high dilution (0.05 M).

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